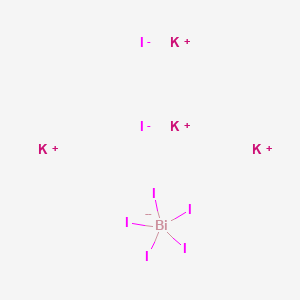
Tetrapotassium;pentaiodobismuth(2-);diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrapotassium;pentaiodobismuth(2-);diiodide is a complex inorganic compound with the chemical formula K₄BiI₇. This compound is known for its unique structure and properties, which make it of interest in various scientific and industrial applications. It is composed of potassium (K), bismuth (Bi), and iodine (I) atoms, forming a crystalline structure that exhibits interesting chemical and physical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;pentaiodobismuth(2-);diiodide typically involves the reaction of potassium iodide (KI) with bismuth triiodide (BiI₃) under controlled conditions. The reaction can be represented as follows:
4KI+BiI3→K4BiI7
This reaction is usually carried out in an aqueous solution, where the reactants are dissolved and then mixed. The resulting solution is then allowed to crystallize, forming the desired compound. The crystallization process can be influenced by factors such as temperature, concentration, and the presence of other ions or impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This could include the use of automated reactors, precise control of reaction conditions, and purification steps such as recrystallization or filtration. The goal is to produce large quantities of the compound with consistent quality for use in various applications.
化学反应分析
Types of Reactions
Tetrapotassium;pentaiodobismuth(2-);diiodide can undergo several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where the oxidation states of bismuth and iodine may change.
Substitution Reactions: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Complexation Reactions: The bismuth center can form complexes with other ligands, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (such as chlorine or bromine), reducing agents (such as sodium borohydride), and complexing agents (such as ethylenediamine). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and conditions. For example, substitution reactions with chlorine may produce tetrapotassium;pentachlorobismuth(2-);diiodide, while complexation reactions with ethylenediamine may yield bismuth-ethylenediamine complexes.
科学研究应用
Tetrapotassium;pentaiodobismuth(2-);diiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other bismuth-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of imaging agents and contrast materials.
Medicine: Research is ongoing into the potential use of bismuth compounds in medical applications, such as antimicrobial agents and radiopharmaceuticals.
Industry: The compound is used in the production of specialized materials, such as semiconductors and photovoltaic devices, due to its interesting electronic properties.
作用机制
The mechanism by which tetrapotassium;pentaiodobismuth(2-);diiodide exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the oxidation state of bismuth and the presence of iodine atoms. In biological and medical applications, the compound may interact with cellular components, such as proteins or DNA, through coordination or redox mechanisms. The exact molecular targets and pathways involved can vary and are the subject of ongoing research.
相似化合物的比较
Tetrapotassium;pentaiodobismuth(2-);diiodide can be compared with other similar compounds, such as:
Tetrapotassium pyrophosphate (K₄P₂O₇): Another tetrapotassium compound with different anionic components and applications.
Bismuth triiodide (BiI₃): A simpler bismuth-iodine compound with distinct properties and uses.
Potassium tetraiodobismuthate (KBiI₄): A related bismuth-iodine compound with a different stoichiometry and structure.
The uniqueness of this compound lies in its specific combination of potassium, bismuth, and iodine atoms, which confer unique chemical and physical properties that are valuable in various scientific and industrial contexts.
属性
分子式 |
BiI7K4 |
|---|---|
分子量 |
1253.705 g/mol |
IUPAC 名称 |
tetrapotassium;pentaiodobismuth(2-);diiodide |
InChI |
InChI=1S/Bi.7HI.4K/h;7*1H;;;;/q+3;;;;;;;;4*+1/p-7 |
InChI 键 |
YSLWJBVNJWHFLR-UHFFFAOYSA-G |
规范 SMILES |
[K+].[K+].[K+].[K+].[I-].[I-].I[Bi-2](I)(I)(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
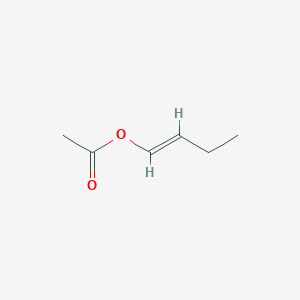
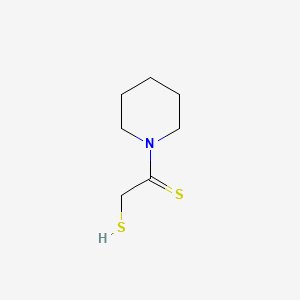
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
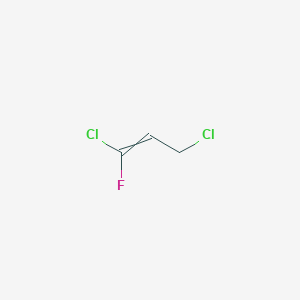
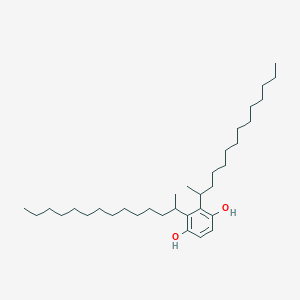
![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
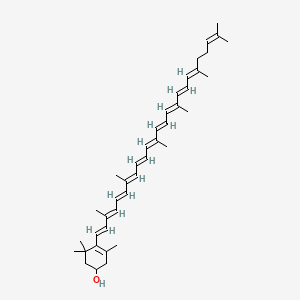
![(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid;azane](/img/structure/B13826859.png)
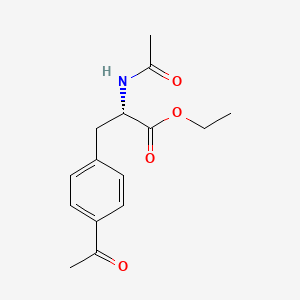
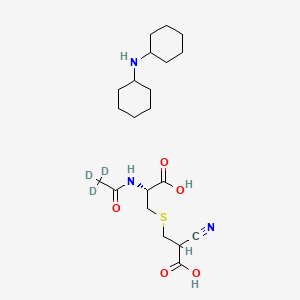
![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
